molecular formula C23H20FN3O4 B11482048 ethyl 4-[5-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]benzoate

ethyl 4-[5-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]benzoate

Cat. No.: B11482048
M. Wt: 421.4 g/mol
InChI Key: HLWOQBRIFXMXTR-UHFFFAOYSA-N
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Description

ETHYL 4-[5-(4-FLUOROPHENYL)-1,3-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDIN-6-YL]BENZOATE is a complex organic compound that belongs to the class of pyrrolopyrimidine derivatives. This compound is characterized by its unique structure, which includes a fluorophenyl group, a dimethylpyrrolopyrimidine core, and an ethyl benzoate moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of ETHYL 4-[5-(4-FLUOROPHENYL)-1,3-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDIN-6-YL]BENZOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrrolopyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolopyrimidine ring system.

    Introduction of the fluorophenyl group: The fluorophenyl group is introduced through a substitution reaction, often using a fluorinated benzene derivative.

    Esterification: The final step involves the esterification of the intermediate compound with ethyl benzoate to yield the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

ETHYL 4-[5-(4-FLUOROPHENYL)-1,3-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDIN-6-YL]BENZOATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the molecule are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

ETHYL 4-[5-(4-FLUOROPHENYL)-1,3-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDIN-6-YL]BENZOATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of ETHYL 4-[5-(4-FLUOROPHENYL)-1,3-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDIN-6-YL]BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

ETHYL 4-[5-(4-FLUOROPHENYL)-1,3-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDIN-6-YL]BENZOATE can be compared with other pyrrolopyrimidine derivatives, such as:

  • ETHYL 4-[5-(4-CHLOROPHENYL)-1,3-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDIN-6-YL]BENZOATE
  • ETHYL 4-[5-(4-METHOXYPHENYL)-1,3-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDIN-6-YL]BENZOATE

These compounds share a similar core structure but differ in the substituents on the phenyl ring. The presence of different substituents can significantly impact their chemical and biological properties, making each compound unique in its own right.

Properties

Molecular Formula

C23H20FN3O4

Molecular Weight

421.4 g/mol

IUPAC Name

ethyl 4-[5-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrrolo[3,4-d]pyrimidin-6-yl]benzoate

InChI

InChI=1S/C23H20FN3O4/c1-4-31-22(29)15-7-11-17(12-8-15)27-13-18-19(21(28)26(3)23(30)25(18)2)20(27)14-5-9-16(24)10-6-14/h5-13H,4H2,1-3H3

InChI Key

HLWOQBRIFXMXTR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C=C3C(=C2C4=CC=C(C=C4)F)C(=O)N(C(=O)N3C)C

Origin of Product

United States

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